molecular formula C8H9N3 B1387730 (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine CAS No. 1023655-32-4

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

Cat. No.: B1387730
CAS No.: 1023655-32-4
M. Wt: 147.18 g/mol
InChI Key: VDXMZLDXEZZTHE-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine: is a heterocyclic organic compound that belongs to the pyrrolopyridine family. This compound features a pyrrolopyridine core fused to a benzene ring, with an amine group attached to the 6-position of the pyrrolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine typically involves multiple steps, starting from readily available starting materials[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). One common synthetic route is the cyclization of a pyrrole derivative with a suitable halide under high-temperature conditions[{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a high-boiling solvent like N,N-dimethylformamide (DMF)[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The process may also incorporate advanced purification techniques, such as column chromatography or recrystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine: can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro compound or an amide.

  • Reduction: : The compound can be reduced to form a more saturated derivative.

  • Substitution: : The pyrrolopyridine core can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions often use alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : Nitro derivatives, amides.

  • Reduction: : Saturated pyrrolopyridine derivatives.

  • Substitution: : Alkylated pyrrolopyridine derivatives.

Scientific Research Applications

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine:

  • Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : The compound has been investigated for its biological activity, including its potential as a kinase inhibitor.

  • Medicine: : Research has explored its use in the development of new therapeutic agents, particularly in cancer treatment.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine: is structurally similar to other pyrrolopyridine derivatives, such as 1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol and N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-methanamine . its unique substitution pattern and amine group confer distinct chemical and biological properties. These differences make it a valuable compound for specific applications, particularly in medicinal chemistry.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXMZLDXEZZTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652852
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023655-32-4
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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